molecular formula C33H29N4NaO2 B1632298 Telmisartan sodium CAS No. 515815-47-1

Telmisartan sodium

Cat. No. B1632298
CAS RN: 515815-47-1
M. Wt: 536.6 g/mol
InChI Key: RSGAIWOEJXRYRV-UHFFFAOYSA-M
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Description

Telmisartan is an angiotensin II receptor blocker (ARB) used in the management of hypertension . It works by blocking a substance in the body that causes blood vessels to tighten. As a result, telmisartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .


Synthesis Analysis

Telmisartan is synthesized through a convergent strategy that requires no intermediate purifications or solvent exchanges . The key step in the reaction scheme is a Suzuki cross-coupling reaction between two functionalized benzimidazoles that is catalyzed by a solid-supported Pd catalyst .


Molecular Structure Analysis

The molecular formula of Telmisartan is C33H30N4O2 . Its molar mass is 514.629 g·mol −1 .


Chemical Reactions Analysis

Telmisartan’s synthesis involves a Suzuki reaction between two separate functionalized benzimidazoles . The biphenyl moiety is introduced via an N-alkylation between compounds .


Physical And Chemical Properties Analysis

Telmisartan is a biopharmaceutics drug classification system class II drug having a low solubility at neutral pH region . Its solubility and dissolution rates can be significantly improved by the use of superdisintegrants, hydrophilic polymers, and combined carriers .

Scientific Research Applications

1. Role in Managing Hypertension and Diabetes

Telmisartan sodium's efficacy in managing hypertension, particularly in patients with type 2 diabetes, has been explored extensively. A study by (Ekinci et al., 2009) found that sodium chloride supplementation could reduce the anti-albuminuric effect of telmisartan in patients with low dietary salt intake. This highlights the drug's potential role in managing hypertension complicated by dietary factors.

2. Hepatoprotective Effects

Research by (Fouad et al., 2012) indicates that telmisartan may offer protective effects against arsenic-induced liver toxicity. The study demonstrated that telmisartan significantly reduced liver damage markers and improved the liver's oxidative status in mice, suggesting potential applications in hepatoprotection.

3. Enhancement of Drug Solubility and Bioavailability

Improving the solubility and bioavailability of telmisartan has been a focus of pharmaceutical research. (Giri et al., 2021) explored the use of hot-melt extrusion technology to enhance the drug's solubility and bioavailability, which could lead to more effective formulations.

4. Renal Protective Effects

Studies have shown telmisartan's potential in protecting renal function. (Pahmi et al., 2020) and (Pahmi et al., 2018) have demonstrated the drug's effectiveness in reducing kidney collagen volume and increasing bone morphogenetic protein-7 expression in rat models, suggesting a protective role against kidney damage.

5. Antihypertensive Combination Therapies

The combination of telmisartan with other drugs for enhanced antihypertensive effects has been explored. (Maillard & Burnier, 2007) discussed the benefits of combining telmisartan with hydrochlorothiazide, highlighting its superiority in lowering blood pressure compared to either drug alone.

6. Anticancer Potential

There is emerging evidence of telmisartan's potential in cancer therapy. A study by (Koyama et al., 2014) revealed its growth-inhibitory effects on endometrial cancer cells, indicating a possible role in cancer treatment.

7. Protection Against Arsenic-Induced Toxicity

(Fouad et al., 2015) reported on telmisartan's effectiveness in mitigating arsenic-induced testicular toxicity, suggesting its utility in reducing the harmful effects of environmental toxins.

Mechanism of Action

Telmisartan works by blocking the action of certain natural substances that tighten the blood vessels, allowing the blood to flow more smoothly and the heart to pump more efficiently .

Safety and Hazards

Telmisartan may cause side effects such as hives, difficulty breathing, swelling of your face, lips, tongue, or throat, a light-headed feeling, little or no urination, swelling in your feet or ankles, rapid weight gain, unusual pain or tightness in your lower body, a skin ulcer, or high blood potassium . It is contraindicated during pregnancy .

Future Directions

Telmisartan is usually taken once a day with or without food . Your doctor may start you on a low dose of telmisartan and gradually increase your dose . Despite its very low solubility at neutral pH, meglumine significantly provides high solubility of telmisartan by induction and maintenance of its supersaturation .

properties

IUPAC Name

sodium;2-[4-[[4-methyl-6-(1-methylbenzimidazol-2-yl)-2-propylbenzimidazol-1-yl]methyl]phenyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H30N4O2.Na/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39;/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSGAIWOEJXRYRV-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)[O-])C=C(C=C2C)C5=NC6=CC=CC=C6N5C.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N4NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50199539
Record name Telmisartan sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Telmisartan sodium

CAS RN

515815-47-1
Record name Telmisartan sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0515815471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Telmisartan sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50199539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TELMISARTAN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K15TQY55Q7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g of telmisartan are suspended in 40 ml of THF in a round-bottom flask equipped with magnetic stirrer, condenser and under nitrogen atmosphere. The solution is added with 1.5 ml of 50% aq NaOH and the mixture is heated under reflux, then evaporated to a residue. 10.4 g of telmisartan sodium salt are obtained.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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